(S)-2-Amino-3-hydroxypropanehydrazide
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Overview
Description
(S)-2-Amino-3-hydroxypropanehydrazide is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of both amino and hydroxyl functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-hydroxypropanehydrazide typically involves the reaction of (S)-2-Amino-3-hydroxypropanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the retention of the chiral center. The process may involve the use of protecting groups to prevent side reactions and to enhance the yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-hydroxypropanehydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
(S)-2-Amino-3-hydroxypropanehydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-hydroxypropanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-3-hydroxypropanehydrazide include:
- ®-2-Amino-3-hydroxypropanehydrazide
- 2-Amino-3-hydroxypropanoic acid
- 2-Amino-3-hydroxypropaneamine
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination of features makes it a valuable compound in asymmetric synthesis and in the development of chiral drugs and materials.
Properties
Molecular Formula |
C3H9N3O2 |
---|---|
Molecular Weight |
119.12 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanehydrazide |
InChI |
InChI=1S/C3H9N3O2/c4-2(1-7)3(8)6-5/h2,7H,1,4-5H2,(H,6,8)/t2-/m0/s1 |
InChI Key |
YTHVXUGXVASXJZ-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NN)N)O |
Canonical SMILES |
C(C(C(=O)NN)N)O |
Origin of Product |
United States |
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